N-(4-ethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N-(4-ethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide is a synthetic organic compound characterized by the presence of an ethoxyphenyl group and a pentafluorobenzamide moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 4-ethoxyaniline with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The pentafluorobenzamide moiety can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized forms of the compound, potentially with altered functional groups.
Reduction: Reduced forms of the compound, often with hydrogenated functional groups.
Hydrolysis: 4-ethoxyaniline and pentafluorobenzoic acid.
Scientific Research Applications
N-(4-ethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s fluorinated benzamide moiety can enhance its binding affinity and specificity towards these targets, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group but different functional groups.
N-(4-ethoxyphenyl)azetidinones: Compounds with a similar ethoxyphenyl group but different core structures.
Uniqueness
N-(4-ethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the pentafluorobenzamide moiety, which imparts distinct chemical properties such as high electronegativity and stability. This makes it particularly valuable in applications requiring robust chemical stability and specific reactivity profiles.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2/c1-2-23-8-5-3-7(4-6-8)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPBXLNICAQXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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